molecular formula C31H25BrN2O2 B12702915 3-Benzyl-2-(3-(3-benzyl-3H-benzoxazol-2-ylidene)prop-1-enyl)benzoxazolium bromide CAS No. 53167-78-5

3-Benzyl-2-(3-(3-benzyl-3H-benzoxazol-2-ylidene)prop-1-enyl)benzoxazolium bromide

Cat. No.: B12702915
CAS No.: 53167-78-5
M. Wt: 537.4 g/mol
InChI Key: RYESWUOSHWMOBG-UHFFFAOYSA-M
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Description

EINECS 258-406-0, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant applications in both military and industrial sectors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. This process typically occurs in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene undergoes nitration to produce 2,4,6-trinitrotoluene.

Each stage requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves the continuous addition of toluene and nitrating agents in a controlled environment. The reaction mixture is then cooled, and the product is purified through crystallization and washing to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitrotoluene undergoes various chemical reactions, including:

    Reduction: It can be reduced to form different amines.

    Oxidation: It can be oxidized to form various oxidation products.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.

    Substitution: Various nucleophiles can be used to replace the nitro groups under appropriate conditions.

Major Products

    Reduction: Produces amines such as 2,4,6-triaminotoluene.

    Oxidation: Produces oxidation products like trinitrobenzoic acid.

    Substitution: Produces substituted toluenes depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trinitrotoluene has a wide range of applications in scientific research:

    Chemistry: Used as a standard explosive in various experiments and studies.

    Biology: Studied for its effects on biological systems and its potential use in bioremediation.

    Medicine: Investigated for its potential use in targeted drug delivery systems.

    Industry: Widely used in the production of explosives for mining, construction, and military applications.

Mechanism of Action

The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves the breaking of the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure explosion.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitrotoluene
  • 2,6-Dinitrotoluene
  • 1,3,5-Trinitrobenzene

Uniqueness

2,4,6-Trinitrotoluene is unique due to its stability and ease of handling compared to other explosives. It has a relatively low melting point, making it easy to cast into various shapes for different applications. Additionally, its explosive power and reliability make it a preferred choice in many industrial and military applications.

Properties

CAS No.

53167-78-5

Molecular Formula

C31H25BrN2O2

Molecular Weight

537.4 g/mol

IUPAC Name

(2Z)-3-benzyl-2-[(E)-3-(3-benzyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;bromide

InChI

InChI=1S/C31H25N2O2.BrH/c1-3-12-24(13-4-1)22-32-26-16-7-9-18-28(26)34-30(32)20-11-21-31-33(23-25-14-5-2-6-15-25)27-17-8-10-19-29(27)35-31;/h1-21H,22-23H2;1H/q+1;/p-1

InChI Key

RYESWUOSHWMOBG-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=C(C=C1)CN\2C3=CC=CC=C3O/C2=C\C=C\C4=[N+](C5=CC=CC=C5O4)CC6=CC=CC=C6.[Br-]

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=CC=CC4=[N+](C5=CC=CC=C5O4)CC6=CC=CC=C6.[Br-]

Origin of Product

United States

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